molecular formula C8H7NO3 B2806240 6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one CAS No. 1231749-32-8

6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2806240
CAS No.: 1231749-32-8
M. Wt: 165.148
InChI Key: HYXUVHMQHBSTHY-UHFFFAOYSA-N
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Description

6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one is an organic compound with the molecular formula C8H7NO3 It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methylphenol with carbonyl compounds such as phosgene or triphosgene. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The oxazole ring can be reduced to form a dihydrobenzoxazole derivative.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-oxo-4-methylbenzo[d]oxazol-2(3H)-one.

    Reduction: Formation of 6-hydroxy-4-methyl-2,3-dihydrobenzo[d]oxazole.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s hydroxyl group can form hydrogen bonds with target proteins, while the oxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-2-methylbenzo[d]oxazole: Similar structure but with a different substitution pattern.

    5-hydroxy-2-methylbenzo[d]oxazole: Another isomer with the hydroxyl group in a different position.

    2-hydroxy-4-methylbenzo[d]oxazole: Similar compound with the hydroxyl and methyl groups swapped.

Uniqueness

6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the hydroxyl and methyl groups can affect the compound’s ability to interact with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-hydroxy-4-methyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-4-2-5(10)3-6-7(4)9-8(11)12-6/h2-3,10H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXUVHMQHBSTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

77 mg (0.40 mmol) 4-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-ylboric acid were dissolved in 2.0 mL glacial acetic acid and mixed with 0.20 mL (2.3 mmol) hydrogen peroxide solution (35% in water) and stirred briefly. The reaction mixture was left to stand for 1 h at RT. The precipitate formed was suction filtered, washed with water and dried i. vac.
Name
4-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-ylboric acid
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

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